molecular formula C9H10BrNO2 B14040637 1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one

1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one

Cat. No.: B14040637
M. Wt: 244.08 g/mol
InChI Key: DSCOXQGKVOJUCE-UHFFFAOYSA-N
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Description

1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-(4-Amino-2-hydroxyphenyl)ethanone. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 1-(4-Amino-2-hydroxyphenyl)propan-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it can bind to bacterial receptors and disrupt the signaling pathways that regulate virulence factor production . This leads to reduced pathogenicity and enhanced susceptibility to antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(4-amino-2-hydroxyphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H10BrNO2/c1-5(12)9(10)7-3-2-6(11)4-8(7)13/h2-4,9,13H,11H2,1H3

InChI Key

DSCOXQGKVOJUCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)O)Br

Origin of Product

United States

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